molecular formula C16H12N2O4 B11608809 N'-[(3-hydroxynaphthalen-2-yl)carbonyl]furan-2-carbohydrazide

N'-[(3-hydroxynaphthalen-2-yl)carbonyl]furan-2-carbohydrazide

Cat. No.: B11608809
M. Wt: 296.28 g/mol
InChI Key: YETQCMMPTDYIDL-UHFFFAOYSA-N
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Description

N’-(FURAN-2-CARBONYL)-3-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE is a complex organic compound that features both furan and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(FURAN-2-CARBONYL)-3-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE typically involves the reaction of furan-2-carbonyl chloride with 3-hydroxynaphthalene-2-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

N’-(FURAN-2-CARBONYL)-3-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.

    Reduction: The carbonyl group in the furan moiety can be reduced to an alcohol.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties due to its ability to interfere with cellular processes.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(FURAN-2-CARBONYL)-3-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbonyl isothiocyanate: Shares the furan moiety and is used in the synthesis of heterocycles.

    3-Hydroxynaphthalene-2-carboxylic acid: Shares the naphthalene moiety and is used in various organic syntheses.

Uniqueness

N’-(FURAN-2-CARBONYL)-3-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE is unique due to the combination of furan and naphthalene moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

N'-(3-hydroxynaphthalene-2-carbonyl)furan-2-carbohydrazide

InChI

InChI=1S/C16H12N2O4/c19-13-9-11-5-2-1-4-10(11)8-12(13)15(20)17-18-16(21)14-6-3-7-22-14/h1-9,19H,(H,17,20)(H,18,21)

InChI Key

YETQCMMPTDYIDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NNC(=O)C3=CC=CO3)O

Origin of Product

United States

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